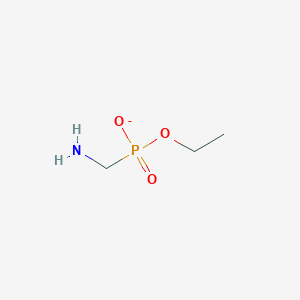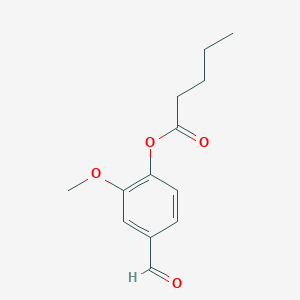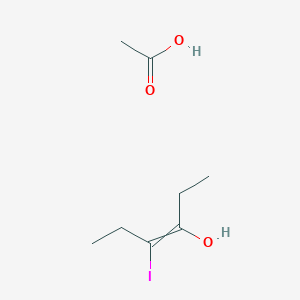
Acetic acid;4-iodohex-3-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-iodohex-3-en-3-ol is a chemical compound with the molecular formula C8H15IO2 It is a derivative of acetic acid and contains an iodine atom attached to a hexenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-iodohex-3-en-3-ol typically involves the iodination of hex-3-en-3-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. For example, the iodination can be carried out using iodine and a suitable oxidizing agent, while the esterification may involve the use of an acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-iodohex-3-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;4-iodohex-3-en-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;4-iodohex-3-en-3-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and acetic acid groups can form hydrogen bonds and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;4-bromohex-3-en-3-ol: Similar structure but with a bromine atom instead of iodine.
Acetic acid;4-chlorohex-3-en-3-ol: Contains a chlorine atom instead of iodine.
Acetic acid;4-fluorohex-3-en-3-ol: Contains a fluorine atom instead of iodine.
Uniqueness
Acetic acid;4-iodohex-3-en-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific types of interactions. This makes it valuable for applications that require these unique characteristics.
Propiedades
Número CAS |
112701-53-8 |
|---|---|
Fórmula molecular |
C8H15IO3 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
acetic acid;4-iodohex-3-en-3-ol |
InChI |
InChI=1S/C6H11IO.C2H4O2/c1-3-5(7)6(8)4-2;1-2(3)4/h8H,3-4H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
CGIIILYSINQCKG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CC)I)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)



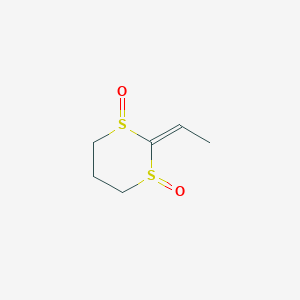
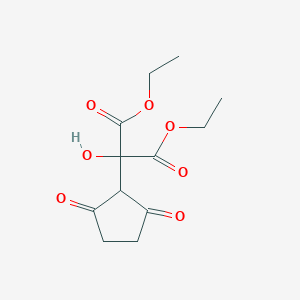
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)

